Cas no 2911-36-6 (1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl-)
2911-36-6 structure
Product Name:1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl-
Numero CAS:2911-36-6
MF:C5H8ClN5
MW:173.603518486023
CID:279354
PubChem ID:17987
Update Time:2025-04-19
1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl-
- 6-chloro-2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine
- 2-chloro-4,6-bis(methylamino)-1,3,5-triazine
- 2-chloro-N-(4,6-bis-methylamino)-[1,3,5]triazine
- 4,6-Bis(methylamino)-2-chloro-s-triazine
- 6-Chlor-N2,N4-dimethyl-[1,3,5]triazin-2,4-diyldiamin
- 6-chloro-N,N'-dimethyl-[1,3,5]triazine-2,4-diamine
- AC1L2B3Z
- AI3-50997
- N2,N4-dimethyl-2,4-diamino-6-chloro-[1,3,5]triazine
- NSC13923
- s-Triazine, 4,6-bis(methylamino)-2-chloro-
- s-Triazine,6-bis(methylamino)-2-chloro-
- NSC 13923
- JSAYULRNXVSYHK-UHFFFAOYSA-N
- 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-dimethyl-
- 2,4-bis(methylamino)-6-chloro-1,3,5-triazine
- 2.4-bis(methylamino)-6-chloro-1,3,5-triazine
- 6-CHLORO-N2,N4-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
- 5F9J2LXA8E
- SCHEMBL410475
- (2,4-bis(methylamino)-6-chloro-1,3,5-triazine)
- AKOS017531243
- 2911-36-6
- 1,5-Triazine-2,4-diamine, 6-chloro-N,N'-dimethyl-
- DTXSID00183362
- BRN 0008242
- 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-dimethyl-
- NSC-13923
-
- Inchi: 1S/C5H8ClN5/c1-7-4-9-3(6)10-5(8-2)11-4/h1-2H3,(H2,7,8,9,10,11)
- Chiave InChI: JSAYULRNXVSYHK-UHFFFAOYSA-N
- Sorrisi: ClC1=NC(=NC(=N1)NC)NC
Proprietà calcolate
- Massa esatta: 173.04704
- Massa monoisotopica: 173.047
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 109
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 62.7A^2
Proprietà sperimentali
- Densità: 1.447
- Punto di ebollizione: 350°Cat760mmHg
- Punto di infiammabilità: 165.5°C
- Indice di rifrazione: 1.666
- PSA: 62.73
1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl- Letteratura correlata
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
2911-36-6 (1,3,5-Triazine-2,4-diamine,6-chloro-N2,N4-dimethyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti